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molecular formula C12H9NO2S B8456194 (2-Thiophen-2-yl-benzoxazol-6-yl)methanol

(2-Thiophen-2-yl-benzoxazol-6-yl)methanol

Cat. No. B8456194
M. Wt: 231.27 g/mol
InChI Key: KEXXUUUBFFJDOE-UHFFFAOYSA-N
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Patent
US08772323B2

Procedure details

3.7 g (16.0 mmol) (2-thiophen-2-yl-benzoxazol-6-yl)-methanol are dissolved in 200 ml DCM, 15.0 g (10.78 mmol) manganese dioxide are added and the suspension is stirred overnight at RT. The next day the suspension is filtered through kieselguhr and the filtrate is concentrated completely by rotary evaporation i. V.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[O:7][C:8]2[CH:14]=[C:13]([CH2:15][OH:16])[CH:12]=[CH:11][C:9]=2[N:10]=1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[O:7][C:8]2[CH:14]=[C:13]([CH:15]=[O:16])[CH:12]=[CH:11][C:9]=2[N:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
S1C(=CC=C1)C=1OC2=C(N1)C=CC(=C2)CO
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension is stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The next day the suspension is filtered through kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated completely by rotary evaporation i

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
S1C(=CC=C1)C=1OC2=C(N1)C=CC(=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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